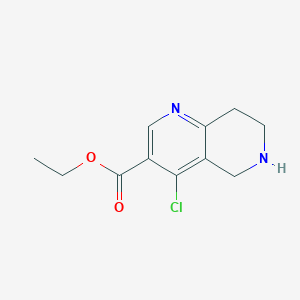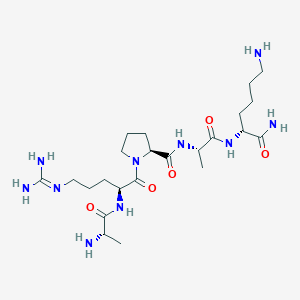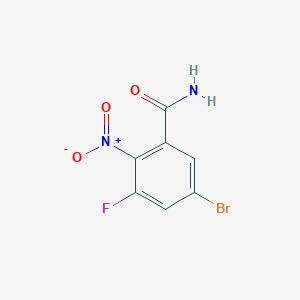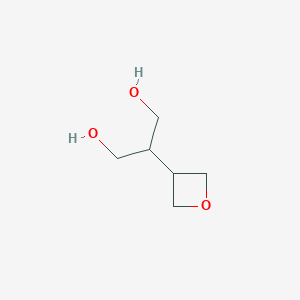
2-(Oxetan-3-yl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxetan-3-yl)propane-1,3-diol is a chemical compound that features an oxetane ring, a four-membered cyclic ether, attached to a propane-1,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)propane-1,3-diol typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of a base such as sodium ethoxide in ethanol. This reaction forms the oxetane ring, resulting in 3-(bromomethyl)oxetan-3-yl methanol, which can then be further modified to yield the desired compound .
Industrial Production Methods
Industrial production methods for oxetane derivatives often involve similar cyclization reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxetan-3-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromomethyl group in intermediate compounds can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as phenols or amines can be used in the presence of bases like potassium carbonate (K₂CO₃) in solvents like acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while substitution reactions can produce a variety of functionalized oxetane derivatives.
Applications De Recherche Scientifique
2-(Oxetan-3-yl)propane-1,3-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Oxetane derivatives are being explored for their potential as drug candidates due to their stability and ability to interact with biological targets.
Industry: The compound is used in the production of polymers and other materials with specialized properties
Mécanisme D'action
The mechanism of action of 2-(Oxetan-3-yl)propane-1,3-diol involves its interaction with molecular targets through its oxetane ring and hydroxyl groups. The oxetane ring can act as a hydrogen bond acceptor, enhancing the compound’s solubility and stability. Additionally, the hydroxyl groups can participate in various chemical reactions, facilitating the formation of new bonds and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetane: A simpler compound with a four-membered ring structure, used as a building block in organic synthesis.
3-(Bromomethyl)oxetan-3-yl methanol: An intermediate in the synthesis of 2-(Oxetan-3-yl)propane-1,3-diol.
Oxetanocin A: A natural product containing an oxetane ring, known for its antiviral properties.
Uniqueness
This compound is unique due to its combination of an oxetane ring and a propane-1,3-diol backbone. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
2-(oxetan-3-yl)propane-1,3-diol |
InChI |
InChI=1S/C6H12O3/c7-1-5(2-8)6-3-9-4-6/h5-8H,1-4H2 |
Clé InChI |
ORRVJXJMNZYQRQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


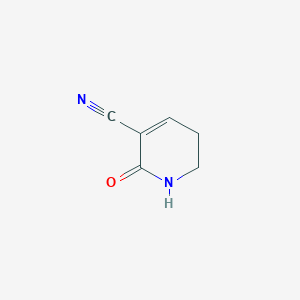
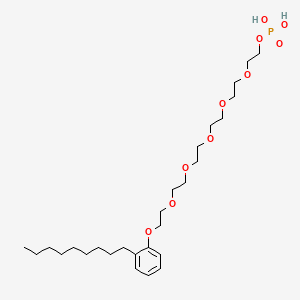
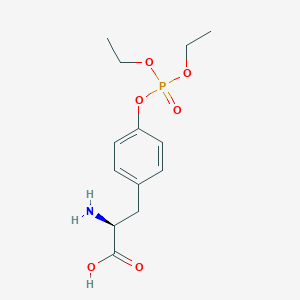
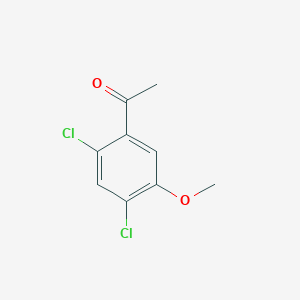
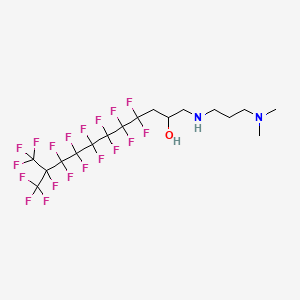
![N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine](/img/structure/B12838860.png)

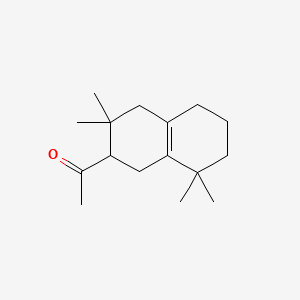
![7-Fluoro-1H-benzo[d]imidazol-5-ol](/img/structure/B12838878.png)
